molecular formula C11H9N3S B055085 2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole CAS No. 122500-80-5

2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole

Cat. No.: B055085
CAS No.: 122500-80-5
M. Wt: 215.28 g/mol
InChI Key: YTZWLVAXZJMVEF-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole is a heterocyclic compound that contains both a pyrazole and a benzothiazole moiety. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur atoms in the structure allows for diverse interactions with biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with 5-methyl-1H-pyrazole-1-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or dichloromethane, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, amines, or alkyl groups.

Scientific Research Applications

2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of both nitrogen and sulfur atoms allows for diverse interactions, including hydrogen bonding and coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrazol-1-yl)benzo[d]thiazole
  • 2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole
  • 2-(5-Methyl-1H-pyrazol-1-yl)benzothiazole

Uniqueness

2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole is unique due to the specific positioning of the methyl group on the pyrazole ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(5-methylpyrazol-1-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-8-6-7-12-14(8)11-13-9-4-2-3-5-10(9)15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZWLVAXZJMVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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